molecular formula C37H49ClN4O8S2 B1193273 Odevixibat HCl

Odevixibat HCl

Numéro de catalogue B1193273
Poids moléculaire: 777.389
Clé InChI: WHVZXNHCMBHFCD-AUTSZTFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Odevixibat is a novel inhibitor of ileal bile acid transporter (ibat);  also called apical sodium-dependent bile acid transporter

Applications De Recherche Scientifique

Bioactive Compound in Treating Pruritus

Odevixibat HCl, a chemically modified version of Benzothiazepine, functions as an ileal bile acid transporter inhibitor. It's primarily used in treating various cholestatic illnesses, including progressive familial intrahepatic cholestasis (PFIC). The mechanism involves inhibiting the ileal sodium/bile acid cotransporter, which significantly reduces the reuptake of enteric bile acid. Its efficacy has been explored in children with cholestatic liver diseases, showing promising results in reducing bile acid levels and associated symptoms like pruritus. Odevixibat received approval in the EU and USA for treating PFIC-related pruritus (Porwal et al., 2023).

Efficacy in Diverse Subtypes of PFIC

A case study of a 6-year-old girl with a novel PFIC subtype (PFIC9) indicated that Odevixibat effectively reduced symptoms like pruritus and sleep disturbances. The treatment led to significant decreases in serum bile acids and improvement in quality of life metrics, suggesting its potential applicability in rare subtypes of PFIC beyond the classic types (Pepe et al., 2023).

Approval for PFIC Treatment

Odevixibat's approval in the EU and USA for PFIC treatment marks a significant milestone. Its development targeted various cholestatic diseases, and clinical trials have explored its role in conditions like Alagille syndrome and biliary atresia (Deeks, 2021).

Phase 2 Study on Cholestatic Liver Disease

A Phase 2 study assessing Odevixibat in pediatric patients with cholestatic liver disease reported improvements in serum bile acid levels, pruritus, and sleep disturbances. The drug was well-tolerated, and its potential as a novel treatment option for cholestatic pruritus and liver disease progression was highlighted (Baumann et al., 2021).

Comparison with Surgical Interventions

In a case of PFIC type 2, Odevixibat showed efficacy comparable to partial external biliary diversion (PEBD) in normalizing serum bile acid levels and improving pruritus and sleep disruptions. This finding suggests Odevixibat as a non-invasive alternative to surgical interventions (Slavetinsky & Sturm, 2020).

Propriétés

Nom du produit

Odevixibat HCl

Formule moléculaire

C37H49ClN4O8S2

Poids moléculaire

777.389

Nom IUPAC

(2S)-2-[[(2R)-[[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino](4-hydroxyphenyl)acetyl]amino]-butanoic acid hydrochloride

InChI

InChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1

Clé InChI

WHVZXNHCMBHFCD-AUTSZTFOSA-N

SMILES

CC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AZD 8294;  AZD8294;  AZD-8294;  A-4250;  A4250;  A 4250;  AR-H 064974;  AR-H064974;  AR-H-064974;  Odevixibat HCl;  Odevixibat hydrochloride; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Odevixibat HCl
Reactant of Route 2
Reactant of Route 2
Odevixibat HCl
Reactant of Route 3
Odevixibat HCl
Reactant of Route 4
Odevixibat HCl
Reactant of Route 5
Odevixibat HCl
Reactant of Route 6
Odevixibat HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.